Light-Controlled Potency Shift
In a PRMT6 methyltransferase activity assay using histone H3 as substrate, the parent compound MS023 inhibited asymmetric dimethylation of H3 arginine 2 (H3R2me2a) with an IC50 of 0.01227 µM. The prodrug C-MS023 exhibited markedly reduced potency in the dark (IC50 = 0.2224 µM), an 18-fold increase in IC50. Upon 420 nm light irradiation (10 mW/cm², 4 min), the activity was restored to an IC50 of 0.02546 µM, comparable to MS023 [1].
| Evidence Dimension | Inhibition of PRMT6-mediated H3R2me2a |
|---|---|
| Target Compound Data | C-MS023 dark IC50 = 0.2224 µM; C-MS023 + light IC50 = 0.02546 µM |
| Comparator Or Baseline | MS023 IC50 = 0.01227 µM |
| Quantified Difference | C-MS023 dark is 18-fold less potent than MS023; light activation restores potency to within ~2-fold of MS023 |
| Conditions | PRMT6 methyltransferase activity assay with histone H3 substrate; light: 420 nm, 10 mW/cm², 4 min |
Why This Matters
This quantitative potency shift enables precise temporal control of PRMT6 inhibition, allowing researchers to separate acute from chronic effects of pathway modulation.
- [1] Xu S, Long K, Wang T, Zhu Y, Zhang Y, Wang W. Opto-Epigenetic Regulation of Histone Arginine Asymmetric Dimethylation via Type I Protein Arginine Methyltransferase Inhibition. J Med Chem. 2025;68(4):4373-4381. (Figure 4A, IC50 values). doi:10.1021/acs.jmedchem.4c02199. View Source
